2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a complex organic compound with a rich structural framework. The unique combination of the phenyl group, trifluoromethyl group, and azetidine moiety linked to a butanone backbone makes it a molecule of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one typically involves multi-step organic reactions. Starting with the preparation of the 1,2,4-oxadiazole core, one might use a condensation reaction between hydrazides and carboxylic acids or their derivatives. The azetidine ring can be constructed via cyclization reactions, often involving halogenated intermediates.
Industrial Production Methods: On an industrial scale, the synthesis would likely employ optimized reaction conditions to maximize yield and purity, such as:
High-pressure and temperature conditions to facilitate difficult cyclization.
Use of catalysts like palladium or copper to enhance reaction rates.
Advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at various points, potentially leading to the formation of carbonyl or carboxyl derivatives.
Reduction: Reduction reactions could target the ketone group, resulting in the corresponding alcohol.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenating agents, Grignard reagents, organolithium compounds.
Major Products: Major products from these reactions include altered functional groups, like alcohols from reduction or halogenated phenyl groups from substitution.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology and Medicine:
Industry: Could be used in the development of novel materials, polymers, and agrochemicals.
Mechanism of Action
The compound's effects are mediated through its interaction with various molecular targets. Its unique structure allows it to engage in specific binding interactions, altering the pathways and activities of enzymes or receptors involved.
Comparison with Similar Compounds
Compared to similar compounds, such as other phenyl-azetidinyl derivatives, 2-Phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one stands out due to the trifluoromethyl group, which imparts enhanced stability and bioactivity.
List of Similar Compounds
2-Phenyl-1-azetidinyl butanone derivatives.
1,2,4-oxadiazole based compounds.
Trifluoromethyl-phenyl compounds.
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Properties
IUPAC Name |
2-phenyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c1-2-18(14-7-4-3-5-8-14)21(29)28-12-16(13-28)20-26-19(27-30-20)15-9-6-10-17(11-15)22(23,24)25/h3-11,16,18H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLIEFXPVSHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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